2-(3-Aminopropoxy)benzonitrile
Description
2-(3-Aminopropoxy)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a 3-aminopropoxy group (–OCH2CH2CH2NH2) at the ortho position. Its molecular formula is C10H11N2O (MW: 193.21 g/mol). The compound is typically synthesized via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. For example, describes a related synthesis using 2-fluorobenzonitrile and 3-aminophenol under basic conditions , while highlights a Cu(I)-catalyzed method to generate derivatives with extended alkyl chains . The primary amine group in the propoxy chain enhances reactivity, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-aminopropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVAZWABKCUECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629346 | |
| Record name | 2-(3-Aminopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444574-75-8 | |
| Record name | 2-(3-Aminopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropoxy)benzonitrile typically involves the reaction of benzonitrile with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between benzonitrile and 3-aminopropanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base catalyst and an appropriate solvent.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-(3-Aminopropoxy)benzonitrile can be achieved through various methods:
-
Reaction with Hydroxybenzonitrile :
- Starting Materials : 4-hydroxybenzonitrile and 3-aminopropanol.
- Conditions : Conducted in solvents like methanol or ethanol with a base (e.g., potassium carbonate).
- Procedure : Heated under reflux for several hours, followed by purification via recrystallization or chromatography.
-
Industrial Production :
- Utilizes continuous flow reactors for efficiency.
- Incorporates green chemistry principles to enhance sustainability.
Scientific Research Applications
This compound has diverse applications across several scientific domains:
Chemistry
- Building Block in Organic Synthesis : Serves as a precursor for synthesizing more complex organic compounds.
- Reactivity : The compound can undergo various chemical reactions including oxidation, reduction, and substitution.
Biology
- Biochemical Research : Used to study enzyme interactions and as a ligand in assays.
- Neuropharmacology : Potential interactions with neurotransmitter receptors, influencing pathways related to mood and cognition.
Industry
- Material Science : Employed in the production of polymers and advanced materials with unique properties.
| Activity Type | Description | References |
|---|---|---|
| Antipsychotic Effects | Modulation of dopaminergic pathways | |
| Anticancer Properties | Inhibition of kinase activity affecting tumor growth | |
| Neuroprotective Effects | Protective effects on neuronal cells |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- Research indicated that the compound significantly reduced anxiety-like behaviors in animal models, suggesting potential use as an anxiolytic agent.
-
Cancer Research :
- In vitro studies demonstrated effective inhibition of cancer cell proliferation via apoptosis induction, linked to downregulation of survival pathways mediated by specific kinases.
-
Comparative Analysis :
- Studies comparing this compound with similar structures revealed enhanced selectivity towards certain receptor subtypes, indicating a favorable therapeutic profile with fewer side effects compared to other agents.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropoxy)benzonitrile involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs, their molecular features, and applications:
Structural and Functional Insights
- Electronic Effects: The nitrile group (–CN) in all analogs acts as a strong electron-withdrawing group, influencing aromatic electrophilic substitution patterns.
- Solubility: Hydrochloride salts (e.g., 3-(3-Aminopropoxy)benzonitrile hydrochloride) exhibit higher aqueous solubility due to ionic character, critical for pharmaceutical formulations .
- Stereochemistry : A54’s chiral center (R-configuration) demonstrates the importance of stereochemistry in drug-receptor interactions, a feature absent in other analogs .
- Biological Activity: Prexasertib leverages the 3-aminopropoxy group to enhance solubility and target engagement in its role as a checkpoint kinase 1 (CHK1) inhibitor . The morpholine derivative () introduces a tertiary amine, likely improving blood-brain barrier penetration .
Biological Activity
2-(3-Aminopropoxy)benzonitrile, with the CAS number 444574-75-8, is an organic compound characterized by its unique chemical structure that includes a benzonitrile moiety substituted with a 3-aminopropoxy group. This configuration potentially enhances its reactivity and biological interactions, making it a subject of interest in pharmacological research. Despite limited direct studies on its biological activity, the structural similarities to other bioactive compounds suggest significant pharmacological potential.
The molecular formula of this compound is , with a molecular weight of approximately 176.22 g/mol. The presence of both amine and ether functionalities in the compound contributes to its reactivity and potential applications in various chemical processes.
Biological Activity Overview
While comprehensive studies specifically focusing on this compound are scarce, compounds with analogous structures often exhibit notable biological activities, including:
- Anti-inflammatory properties
- Analgesic effects
- Potential anti-cancer activity
The aminopropoxy group may facilitate enhanced interactions with biological targets, such as enzymes and receptors, which could lead to therapeutic applications.
Similar Compounds and Their Activities
Research into structurally similar compounds provides insights into the potential biological activity of this compound. For instance, derivatives of benzonitrile have been documented for their diverse pharmacological effects:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 3-(3-Aminopropoxy)benzonitrile | 785760-03-4 | Anti-inflammatory, analgesic |
| 4-(3-Aminopropoxy)benzonitrile | 116753-55-0 | Anticancer properties |
| 3-(3-(Dimethylamino)propoxy)benzonitrile | 209538-81-8 | Neuroprotective effects |
These compounds highlight the potential for similar activities in this compound due to the shared benzonitrile framework.
Case Studies and Research Findings
- Antioxidant Activity : A study on related benzofuranone derivatives demonstrated significant antioxidant activity, indicating that compounds with similar aromatic structures may also possess this property. This suggests that this compound could be explored for neuroprotective applications in oxidative stress-related conditions such as Alzheimer's disease .
- Cholinesterase Inhibition : Research has shown that certain benzonitrile derivatives exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission, presenting a therapeutic avenue for compounds like this compound .
- Anti-Cancer Potential : Compounds structurally related to benzonitriles have been evaluated for anti-cancer properties. For example, studies have indicated that certain benzonitrile derivatives can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar effects.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate neurotransmitter receptors, affecting signaling pathways relevant to pain and inflammation.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(3-aminopropoxy)benzonitrile, and how can reaction efficiency be optimized?
- Methodology: A common approach involves nucleophilic substitution of 2-hydroxybenzonitrile with 3-aminopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for nitrile:alkylating agent), and purification via column chromatography with ethyl acetate/hexane gradients. Side products like over-alkylated derivatives can be minimized using phase-transfer catalysts .
- Validation: Monitor reaction progress via TLC and confirm purity by HPLC (>95%). Structural confirmation requires FT-IR (C≡N stretch at ~2220 cm⁻¹) and ¹H NMR (distinct peaks for aminopropoxy chain: δ 3.4–3.7 ppm) .
Q. How do spectroscopic techniques (FT-IR, NMR, UV-Vis) characterize this compound, and what are critical spectral markers?
- FT-IR: Key peaks include C≡N (2220 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and NH₂ bends (1600–1650 cm⁻¹).
- NMR: ¹³C NMR shows nitrile carbon at ~115 ppm, while ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and aminopropoxy chain protons (δ 1.8–3.7 ppm).
- UV-Vis: π→π* transitions in the benzonitrile moiety yield absorption at ~270 nm. Solvent polarity impacts λmax; use acetonitrile for consistency .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Store under inert atmosphere (N₂/Ar) at 2–8°C. Avoid exposure to moisture (hygroscopic amine group) and oxidizing agents to prevent degradation. Monitor purity via periodic HPLC; degradation products include hydrolyzed amides or oxidized nitriles .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- DFT: Optimize geometry at B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps <5 eV suggest high reactivity. Fukui indices identify nucleophilic sites (e.g., amine group) for functionalization .
- Docking: Use AutoDock Vina to model binding to targets like kinase enzymes. Prioritize hydrogen bonding between the aminopropoxy chain and catalytic residues (e.g., ATP-binding pockets in CHK1 for Prexasertib derivatives) .
Q. What experimental strategies resolve contradictions in binding parameter data for derivatives of this compound?
- Case Study: For ferrocene-conjugated analogs (e.g., 3FMAB), use UV-Vis titration with DPPH radicals. Calculate binding constants (Kb) via Benesi-Hildebrand plots. If electrostatic vs. chemical binding modes conflict, validate via ITC (isothermal titration calorimetry) to distinguish entropy-driven vs. enthalpy-driven interactions .
Q. How do photochemical reactions involving this compound derivatives differ from thermal pathways?
- Example: Under UV light, 2-(4-methylstyryl)benzonitrile undergoes [2+2] cycloaddition to form a tetrahydrofuran derivative. Thermally, the same compound favors [1,3]-dipolar cycloaddition. Monitor via HPLC-MS and optimize conditions (e.g., solvent polarity, wavelength) to control product distribution .
Q. What strategies improve the enantiomeric purity of this compound derivatives in asymmetric synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
